molecular formula C6H3ClN2S B1355021 2-Chloro-3-isothiocyanatopyridine CAS No. 50470-12-7

2-Chloro-3-isothiocyanatopyridine

Cat. No.: B1355021
CAS No.: 50470-12-7
M. Wt: 170.62 g/mol
InChI Key: JEFYJJWYKOFTHN-UHFFFAOYSA-N
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Description

2-Chloro-3-isothiocyanatopyridine is an organic compound with the molecular formula C6H3ClN2S. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an isothiocyanate group at the third position on the pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-3-isothiocyanatopyridine involves the reaction of 2-chloro-3-aminopyridine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions. The process can be summarized as follows: [ \text{2-Chloro-3-aminopyridine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]

Another method involves the use of carbon disulfide and an amine to form a dithiocarbamate salt, which is then desulfurized using iron (III) chloride to yield the isothiocyanate .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the use of hazardous reagents like thiophosgene.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-isothiocyanatopyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO).

    Addition Reactions: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base.

Major Products Formed

    Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.

    Substituted Pyridines: Formed from nucleophilic substitution reactions at the chlorine position.

Scientific Research Applications

2-Chloro-3-isothiocyanatopyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, through the isothiocyanate group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-3-isothiocyanatopyridine primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity is exploited in various applications, including the labeling of proteins and the inhibition of enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-aminopyridine: The precursor in the synthesis of 2-Chloro-3-isothiocyanatopyridine.

    3-Isothiocyanatopyridine: Lacks the chlorine atom at the second position.

    2-Chloro-4-isothiocyanatopyridine: Has the isothiocyanate group at the fourth position instead of the third.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and an isothiocyanate group on the pyridine ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name

2-chloro-3-isothiocyanatopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-6-5(9-4-10)2-1-3-8-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFYJJWYKOFTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511923
Record name 2-Chloro-3-isothiocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50470-12-7
Record name 2-Chloro-3-isothiocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-isothiocyanatopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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